molecular formula C15H20O5 B1164235 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide CAS No. 221148-94-3

1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide

Cat. No.: B1164235
CAS No.: 221148-94-3
M. Wt: 280.32 g/mol
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Description

1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of guaianolides, which are sesquiterpene lactones commonly found in plants. These compounds are often studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the guaiane skeleton through cyclization of precursor molecules.

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

    Lactonization: Formation of the lactone ring, which is a key feature of guaianolides, often achieved through intramolecular esterification.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or genetically engineered microorganisms to produce the compound in larger quantities. These methods are often preferred for their sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its bioactive properties.

Mechanism of Action

The mechanism by which 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide exerts its effects involves interaction with specific molecular targets and pathways. For instance:

    Anti-inflammatory Action: Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

    Antimicrobial Action: Disruption of microbial cell membranes or inhibition of essential microbial enzymes.

    Anticancer Action: Induction of apoptosis (programmed cell death) in cancer cells through activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide can be compared with other guaianolides, such as:

    Artemisinin: Known for its potent antimalarial activity.

    Parthenolide: Studied for its anti-inflammatory and anticancer properties.

    Costunolide: Investigated for its antimicrobial and anticancer effects.

Uniqueness: What sets this compound apart is its specific hydroxylation pattern and the presence of a lactone ring, which contribute to its distinct biological activities and potential therapeutic applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

(3aS,6S,6aS,9S,9aS,9bS)-6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-8-9-4-5-14(3,18)15(19)7-6-13(2,17)11(15)10(9)20-12(8)16/h6-7,9-11,17-19H,1,4-5H2,2-3H3/t9-,10-,11-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHTVVJDLWGFLU-XAUBGQFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(C3C1(C=CC3(C)O)O)OC(=O)C2=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@@H]([C@@H]3[C@]1(C=C[C@]3(C)O)O)OC(=O)C2=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide
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1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide
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1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide
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1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide
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Reactant of Route 6
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide

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